8-Methyl-8-azabicyclo[3.2.1]oct-6-ene
CAS No.: 146309-01-5
Cat. No.: VC21112076
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146309-01-5 |
|---|---|
| Molecular Formula | C8H13N |
| Molecular Weight | 123.2 g/mol |
| IUPAC Name | 8-methyl-8-azabicyclo[3.2.1]oct-6-ene |
| Standard InChI | InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h5-8H,2-4H2,1H3 |
| Standard InChI Key | JHSWYRDVGAKWLT-UHFFFAOYSA-N |
| SMILES | CN1C2CCCC1C=C2 |
| Canonical SMILES | CN1C2CCCC1C=C2 |
Introduction
Structural Characteristics and Properties
Molecular Structure
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene possesses a bicyclic structure that consists of a seven-membered ring fused with a five-membered ring, sharing two carbon atoms at the bridgehead positions. The nitrogen atom occupies position 8 at one of these bridgehead points and bears a methyl substituent. The defining feature of this particular compound is the double bond between carbon atoms at positions 6 and 7, which contributes significantly to its reactivity profile and distinguishes it from other tropane alkaloids.
The three-dimensional configuration of this molecule creates a rigid framework with specific stereochemistry that influences its biological interactions and chemical behavior. This conformational rigidity is particularly important when considering its potential applications in medicinal chemistry and its use as a synthetic building block.
Physical and Chemical Properties
The compound exists as a colorless to slightly yellow substance with a molecular formula of C8H13N and a molecular weight of 123.20 g/mol. Its structure can be represented by several notation systems, including:
| Property | Value |
|---|---|
| IUPAC Name | 8-methyl-8-azabicyclo[3.2.1]oct-6-ene |
| Molecular Formula | C8H13N |
| Molecular Weight | 123.20 g/mol |
| InChI | InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h5-8H,2-4H2,1H3 |
| Canonical SMILES | CN1C2CCCC1C=C2 |
The compound demonstrates moderate solubility in organic solvents such as dichloromethane, chloroform, and ethanol, while showing limited solubility in water. For research applications, it is typically stored at -20°C to ensure stability and prevent degradation over time.
Synthetic Approaches
Classical Synthesis Methods
Traditional approaches to synthesizing 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene frequently employ iron(II) ion-catalyzed reactions of amine derivatives. The synthetic pathway often involves the formation of tropane alkaloid precursors that undergo subsequent transformations to introduce the characteristic double bond at the 6,7-position .
One documented approach involves the synthesis of substituted N-benzylnortrop-6-enes as intermediates, although N-debenzylation of tropanes has proven challenging despite attempts with various methodologies . These synthetic challenges highlight the complexity involved in producing this compound and its derivatives, requiring careful consideration of reaction conditions and protecting group strategies.
Modern Synthetic Strategies
Contemporary synthetic approaches focus on more efficient and stereoselective methods. These include:
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Radical cyclization techniques that achieve high diastereoselectivity
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Cross-coupling reactions to introduce various substituents
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Esterification and functionalization of alcohol or ketone intermediates
These modern methods typically employ catalytic systems and controlled reaction conditions to improve yields and stereoselectivity. The development of these synthetic routes continues to evolve, driven by the compound's value in pharmaceutical research and chemical synthesis applications.
Chemical Reactivity Profile
Oxidation Reactions
The bridged nitrogen in 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene undergoes oxidation under controlled conditions. Research has demonstrated that derivatives of 8-azabicyclo[3.2.1]octene can form stable nitroxyl radicals when subjected to oxidation. These reactions typically proceed via single-electron transfer mechanisms, generating persistent radicals that have applications in spin-labeling studies.
The oxidation reactivity of this compound is approximately twice as fast compared to analogous compounds, which can be attributed to the strain present at the bridgehead nitrogen. This enhanced reactivity must be considered when handling and storing the compound, particularly for long-term research applications.
Ring-Opening Reactions
The bicyclic structure of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene undergoes ring-opening under acidic or nucleophilic conditions. Two primary types of ring-opening reactions are observed:
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Acid-Catalyzed Hydrolysis: In aqueous HCl, protonation of the bridgehead nitrogen destabilizes the ring system, leading to cleavage. The products include linear amines or ketones, depending on the substituents present.
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Nucleophilic Attack: Strong nucleophiles such as Grignard reagents target the electron-deficient double bond, resulting in the opening of the bicyclic framework to form alkylated derivatives.
The hydrolysis reactions occur at a rate approximately three times faster than in analogous compounds, which can be attributed to the enhanced relief of ring strain during the reaction process.
Nitrogen Functionalization
| Reaction Type | Reagent | Product | Properties |
|---|---|---|---|
| Alkylation | Methyl iodide | Quaternary ammonium salt | Enhanced water solubility |
| Acylation | Acetyl chloride | N-Acetyl derivative | Stabilized against oxidation |
Alkylation reactions proceed at a rate approximately 1.5 times slower than in comparable compounds due to the steric hindrance created by the existing methyl group at the nitrogen center.
Cycloaddition Reactions
The conjugated double bond in 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene readily engages in Diels-Alder reactions with dienophiles such as maleic anhydride, forming six-membered fused rings. The stereoselectivity of these reactions is significantly influenced by the rigid bicyclic geometry of the molecule, leading to predictable stereochemical outcomes in the resulting products.
These cycloaddition reactions provide a valuable method for increasing structural complexity and introducing new functionality into the molecular framework, making them important transformations in synthetic applications of this compound.
Applications in Scientific Research
Chemistry Applications
In the field of synthetic chemistry, 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene serves as a versatile building block for constructing more complex molecules. Its unique bicyclic structure with the strategically positioned double bond allows chemists to explore various synthetic pathways leading to biologically active compounds and pharmaceutical intermediates.
The compound's reactivity profile, particularly its participation in cycloaddition and functionalization reactions, makes it valuable for diversity-oriented synthesis and the development of compound libraries for drug discovery programs. The rigid bicyclic framework also serves as a useful scaffold for studying stereoselective reactions and stereochemical control in organic synthesis.
Biological and Medicinal Applications
The structural similarity of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene to tropane alkaloids positions it as an important compound for studying structure-activity relationships. Researchers utilize this compound to investigate how structural variations affect biological activity, particularly in interactions with enzymes like acetylcholinesterase that are involved in neurotransmitter regulation.
In medicinal chemistry, derivatives based on this core structure have been investigated for their potential in targeting neurological disorders such as depression and anxiety. Some compounds derived from this scaffold have shown promise as selective serotonin reuptake inhibitors (SSRIs), demonstrating therapeutic effects in experimental settings.
The following table summarizes key biological activities associated with this structural class:
| Biological Target | Activity Type | Potential Applications |
|---|---|---|
| Acetylcholinesterase | Inhibition | Cognitive disorders |
| Serotonin transporters | Reuptake inhibition | Depression treatment |
| Muscarinic receptors | Modulation | Autonomic nervous system disorders |
| Dopamine systems | Transporter interaction | Neurological research |
Comparative Analysis with Related Compounds
Tropane Alkaloid Family Comparison
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene shares its basic structural framework with several important tropane alkaloids but differs in key aspects that influence its properties and applications. The following comparison highlights these relationships:
| Compound | Key Structural Features | Primary Differences from 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene |
|---|---|---|
| Tropine | Saturated bicyclic framework with 3α-hydroxyl group | Lacks the 6,7-double bond; contains hydroxyl substituent |
| Atropine | Tropane core with 3α-hydroxyphenylpropanoate ester | Saturated framework; complex ester substituent |
| Cocaine | Tropane with 3β-benzoyloxy group and methyl ester | Different substitution pattern; no unsaturation in the ring |
| Scopolamine | Tropane with 6,7-epoxide and 3α-hydroxyphenylpropanoate | Contains epoxide instead of alkene; additional ester group |
This comparative analysis demonstrates how subtle structural variations within the tropane alkaloid family can lead to significantly different biological activities and chemical properties.
Structure-Activity Relationships
The structure-activity relationships (SAR) of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene and its derivatives reveal important insights about how structural modifications affect biological activity. Key SAR findings include:
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The presence of the 6,7-double bond increases electrophilicity compared to saturated analogues, enhancing reactivity for synthetic modifications.
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Substituents at the 3-position significantly influence binding to biological targets such as neurotransmitter transporters.
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The rigid bicyclic framework constrains the molecule into a specific three-dimensional shape that can be critical for receptor recognition.
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Modifications to the N-methyl group can alter the compound's pharmacokinetic properties, particularly its ability to cross biological membranes.
These structure-activity relationships provide valuable guidance for the design of new compounds with targeted biological activities and improved pharmacological profiles.
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectroscopy reveals characteristic signals for the olefinic protons of the 6,7-double bond, typically appearing at δ 5.5-6.5 ppm. The bridgehead protons produce signals at approximately δ 2.5-3.5 ppm, while the N-methyl group appears as a distinctive singlet at around δ 2.2-2.4 ppm.
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula through the molecular ion peak at m/z 123, corresponding to C8H13N. Fragmentation patterns often show characteristic losses of the methyl group and ring-opening products.
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Infrared Spectroscopy: IR analysis shows distinctive absorption bands for the C=C stretching vibration (approximately 1650-1680 cm⁻¹) and tertiary amine functionality.
These analytical methods provide definitive confirmation of the compound's structure and purity, which is essential for research applications requiring high-quality materials.
Chromatographic Methods
Purification and analysis of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene and its derivatives commonly employ chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using C18 columns and acetonitrile/buffer mobile phases effectively separates this compound from structurally related impurities.
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Gas Chromatography (GC): For volatile derivatives, GC analysis with nitrogen-phosphorus detectors provides sensitive and selective detection.
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Thin-Layer Chromatography (TLC): Routine monitoring of reactions and initial purity assessments typically use silica gel TLC with dichloromethane/methanol/ammonia developing systems.
These chromatographic methods are essential for ensuring the identity, purity, and quality of the compound for research applications.
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